

A Comparative Analysis of UPLC and HPLC Methods for Dapagliflozin Impurity Quantification

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Compound of Interest

Compound Name: *Dapagliflozin impurity*

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A detailed guide for researchers, scientists, and drug development professionals on the cross-validation and performance of Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) for the precise quantification of impurities in Dapagliflozin.

The robust and accurate quantification of impurities in active pharmaceutical ingredients (APIs) like Dapagliflozin is a critical aspect of drug development and quality control. Both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques widely employed for this purpose. This guide provides a comprehensive comparison of UPLC and HPLC methods for **Dapagliflozin impurity** analysis, supported by experimental data and detailed protocols to aid in method selection and implementation.

Performance Comparison: UPLC vs. HPLC

The choice between UPLC and HPLC for impurity analysis often depends on the specific requirements of the laboratory, including the need for high throughput, sensitivity, and resolution. UPLC, with its use of smaller particle size columns and higher operating pressures, generally offers significant advantages in terms of speed and efficiency.

A summary of the performance characteristics of representative UPLC and HPLC methods for the quantification of Dapagliflozin and its impurities is presented below. The data is compiled

from published studies to provide an objective comparison.

Parameter	UPLC Method	HPLC Method
Instrumentation	Waters Acquity UPLC H-Class	High-Performance Liquid Chromatography with UV detector
Column	Zorbax phenyl column (50 x 3.0 mm, 1.8 μ m)[1]	Hypersil BDS C18 column (250 mm x 4.6 mm, 5 μ m)[2]
Flow Rate	0.1 mL/min[1]	1 mL/min[2]
Run Time	Significantly shorter (not explicitly stated, but implied by UPLC technology)	75 minutes[2]
Linearity Range (Impurities)	1-10 μ g/mL[1]	Not explicitly stated for all impurities
Correlation Coefficient (r^2)	> 0.99[1]	Not explicitly stated
Limit of Detection (LOD)	Low (specific values not provided in abstract)[1]	Not explicitly stated
Limit of Quantification (LOQ)	Low (specific values not provided in abstract)[1]	Not explicitly stated
Number of Impurities Resolved	Three synthesis impurities[1]	Six impurities (A, B, C, D, E, and F)[2]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and validation of analytical methods. The following sections outline the experimental protocols for the UPLC and HPLC methods discussed.

UPLC Method for Dapagliflozin and Three Impurities

This method was developed for the simultaneous determination of Dapagliflozin and three of its synthesis impurities.[1]

- Instrumentation: Waters® Acquity UPLC H-Class system with a photodiode array (PDA) detector.[1]
- Column: Zorbax phenyl column (50 x 3.0 mm, 1.8 µm).[1]
- Mobile Phase: A mixture of acetonitrile and water (70:30, v/v) in an isocratic mode.[1]
- Flow Rate: 0.1 mL/min.[1]
- Injection Volume: 2 µL.[1]
- Detection: UV detection at 230 nm.[1]
- Column Temperature: 25 °C.[1]
- Diluent: Acetonitrile: water (50:50, v/v).[1]

HPLC Method for Dapagliflozin and Six Impurities

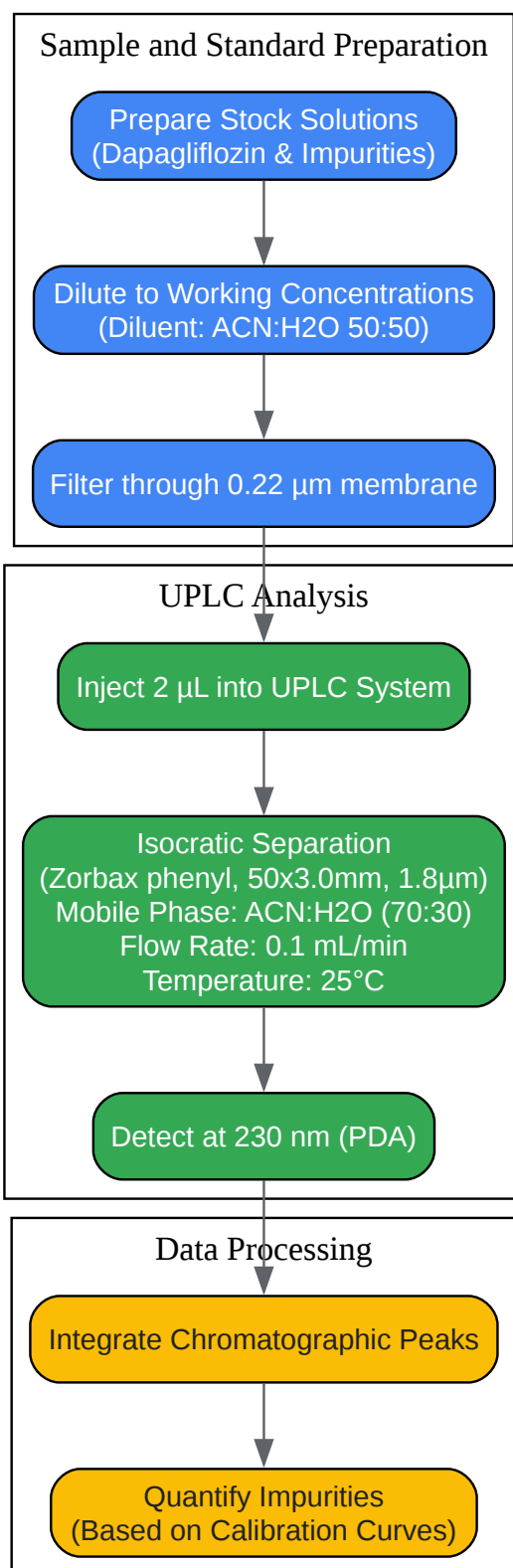
This gradient HPLC method was developed for the separation and determination of Dapagliflozin and six of its impurities in tablet dosage form.[2]

- Instrumentation: High-Performance Liquid Chromatography with a UV detector.[2]
- Column: Hypersil BDS C18 column (250 mm × 4.6 mm, 5 µ).[2]
- Mobile Phase:
 - Mobile Phase A: Buffer pH 6.5.[2]
 - Mobile Phase B: Acetonitrile:water (90:10).[2]
- Gradient Program:
 - 0–8 min: 75:25 (A:B)
 - 8–12 min: 55:45 (A:B)
 - 12–25 min: 55:45 (A:B)

- 25–35 min: 40:60 (A:B)
- 35–65 min: 30:70 (A:B)
- 65–66 min: 30:70 (A:B)
- 66–75 min: 75:25 (A:B)[\[2\]](#)
- Flow Rate: 1 mL/min.[\[2\]](#)
- Detection: UV detection at 245 nm.[\[2\]](#)

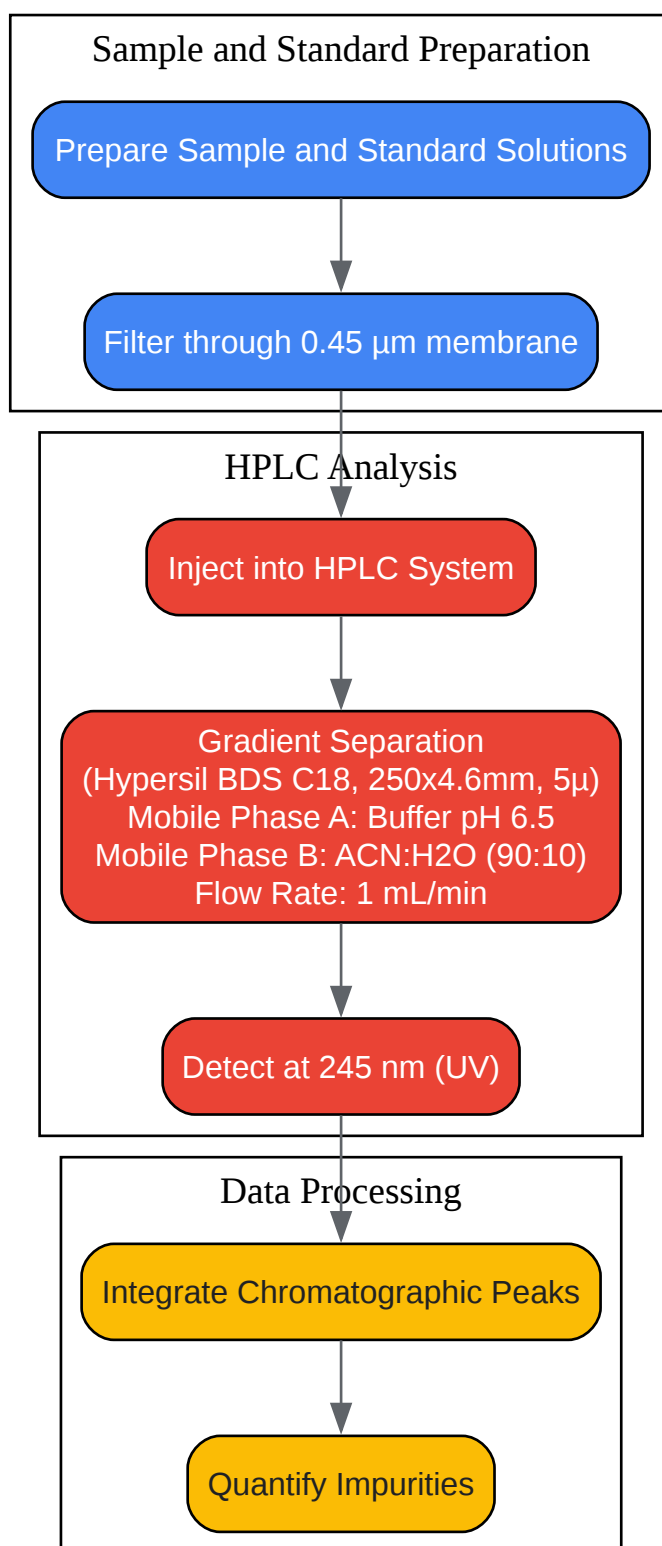
Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures for both the UPLC and HPLC methods.



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Caption: UPLC experimental workflow for **Dapagliflozin impurity** analysis.



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Caption: HPLC experimental workflow for **Dapagliflozin impurity** analysis.

Conclusion

Both UPLC and HPLC are suitable techniques for the quantification of Dapagliflozin impurities. The UPLC method offers the advantage of significantly faster analysis times and potentially higher sensitivity, making it ideal for high-throughput screening and routine quality control. The HPLC method, while having a longer run time, demonstrates the capability to resolve a larger number of impurities. The choice of method will ultimately depend on the specific analytical needs, available instrumentation, and the desired balance between speed, resolution, and the number of impurities to be monitored. The provided experimental protocols and workflows serve as a valuable resource for laboratories looking to implement or validate methods for **Dapagliflozin impurity** analysis.

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References

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